molecular formula C23H24O6 B1670665 Dimethoxycurcumin CAS No. 160096-59-3

Dimethoxycurcumin

Cat. No.: B1670665
CAS No.: 160096-59-3
M. Wt: 396.4 g/mol
InChI Key: HMJSBVCDPKODEX-NXZHAISVSA-N
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Mechanism of Action

Target of Action

Dimethoxycurcumin (DiMC) is a lipophilic compound derived from curcumin that maintains its anticancer potency . It has been found that DiMC could inhibit the expression of cyclin-dependent kinase four (CDK4) and cyclin-D1 while inducing the expression of p53 and p21 . These proteins play a key role in cell cycle regulation, and their modulation can lead to cell cycle arrest .

Mode of Action

DiMC interacts with its targets, primarily CDK4, cyclin-D1, p53, and p21, leading to changes in their expression levels . The inhibition of CDK4 and cyclin-D1, coupled with the induction of p53 and p21, results in the arrest of the cell cycle . This prevents the proliferation of cancer cells and can lead to their death .

Biochemical Pathways

The primary biochemical pathway affected by DiMC is the cell cycle. By modulating the expression of key proteins involved in this pathway, DiMC can halt the progression of the cell cycle . This disrupts the normal growth and division of cancer cells, leading to their death .

Pharmacokinetics

One of the major challenges with the use of curcumin, from which DiMC is derived, is its poor solubility and low metabolic stability . Dimc has greatly improved adme (absorption, distribution, metabolism, and excretion) properties . It is more stable in cultured cells, less extensively metabolized in microsomal systems, and more stable in vivo compared to curcumin . These properties greatly improve its systematic bioavailability, making it a promising plant-derived anticancer agent .

Result of Action

The primary result of DiMC’s action is the induction of apoptosis, or programmed cell death, in cancer cells . By inhibiting the cell cycle, DiMC prevents the proliferation of cancer cells. Over time, this leads to a reduction in the size of tumors .

Action Environment

The action of DiMC can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and solubility of DiMC, which in turn can impact its bioavailability and efficacy . Additionally, the presence of other compounds or drugs can influence the metabolism of DiMC, potentially affecting its action

Biochemical Analysis

Biochemical Properties

Dimethoxycurcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to be more potent than curcumin in inhibiting proliferation and inducing apoptosis in human HCT116 colon cancer cells . The methylene group among the β-diketone structure provides this compound with remarkable antioxidant properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting proliferation and inducing apoptosis in cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is significantly more potent than curcumin in inhibiting proliferation and inducing apoptosis in HCT116 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is more stable than curcumin in cultured cells and in vivo . It also shows limited metabolism, contributing to its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is known that this compound is more stable in vivo compared to curcumin .

Metabolic Pathways

This compound is involved in various metabolic pathways. While specific enzymes or cofactors it interacts with are not mentioned in the available literature, it is known that this compound is less extensively metabolized in microsomal systems compared to curcumin .

Transport and Distribution

Its improved stability suggests that it may have different transport and distribution characteristics compared to curcumin .

Subcellular Localization

Its improved stability and limited metabolism suggest that it may have different localization characteristics compared to curcumin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxycurcumin can be synthesized through the methylation of curcumin. The process involves the conversion of the hydroxyl groups in curcumin to methoxy groups. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The thin-film dispersion ultrasonic method has been employed to prepare this compound niosomes, achieving an encapsulation rate of 88.1% and a drug-loading amount of 4.03% .

Chemical Reactions Analysis

Types of Reactions: Dimethoxycurcumin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Properties

IUPAC Name

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJSBVCDPKODEX-NXZHAISVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316356
Record name Dimethoxycurcumin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160096-59-3, 52328-98-0
Record name Dimethoxycurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160096-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veratryl curcuminoid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160096593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethoxycurcumin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Heptadiene-3,5-dione, 1,7-bis(3,4-dimethoxyphenyl)-, (1E,6E)
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Record name DIMETHYLCURCUMIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dimethoxycurcumin exert its anti-cancer effects?

A1: this compound exhibits anti-cancer activity through multiple mechanisms, including:

  • Inducing apoptosis: DiMC promotes apoptosis, a programmed cell death mechanism, in various cancer cell lines, including colon cancer [] and glioblastoma [].
  • Cell cycle arrest: DiMC can induce cell cycle arrest at specific phases, preventing cancer cell proliferation. Studies show its ability to cause G2/M arrest and sub-G1 accumulation in glioma cells [].
  • Inhibiting proliferation signaling pathways: DiMC targets various signaling pathways involved in cancer cell growth and survival. For instance, it can downregulate the expression of BMI1, a protein associated with cell proliferation and tumor progression [].
  • Modulating oxidative stress: DiMC exhibits both antioxidant and pro-oxidant activities. It acts as a pro-oxidant in tumor cells, leading to increased reactive oxygen species (ROS) production, which contributes to cell death [].

Q2: Does this compound interact with DNA?

A2: Yes, DiMC interacts with DNA, primarily as a minor groove binder []. It does not intercalate between DNA base pairs or cause significant unwinding of the DNA helix [].

Q3: How does this compound affect epigenetic modifications?

A3: this compound can modulate epigenetic modifications, influencing gene expression without directly altering DNA sequences. Studies show that DiMC can inhibit histone lysine methyltransferases (HKMTs) and enhance the activity of histone lysine demethylases (HKDMs), ultimately affecting gene transcription [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H20O6, and its molecular weight is 368.38 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Various spectroscopic techniques have been employed to characterize DiMC, including:

  • UV-Vis spectroscopy: DiMC exhibits characteristic absorption peaks in the UV-Vis region, typically around 425 nm [].
  • NMR spectroscopy: 1H and 13C NMR spectra provide detailed structural information, including the presence of keto-enol tautomerism in DiMC [].

Q6: What strategies enhance the stability and bioavailability of this compound?

A6: Several formulation strategies have been explored to improve DiMC stability and bioavailability:

  • Encapsulation in liposomes: Incorporating DiMC into liposomes enhances its solubility and stability, allowing for controlled release and improved delivery [].
  • Polymeric micelles: this compound-loaded polymeric micelles offer enhanced drug loading capacity, sustained release, and improved pharmacokinetic properties [].
  • Cyclodextrin inclusion complexes: Complexing DiMC with cyclodextrins, such as α-cyclodextrin and β-cyclodextrin, improves its solubility, stability, and antioxidant activity [].

Q7: How does this compound behave in vivo?

A7: this compound exhibits improved pharmacokinetic properties compared to curcumin, including enhanced oral bioavailability []. It undergoes metabolism via pathways similar to curcumin, but its metabolic degree is less extensive []. Excretion occurs primarily through bile and feces [].

Q8: What evidence supports the anti-cancer activity of this compound?

A8: Numerous in vitro and in vivo studies demonstrate the anti-cancer potential of DiMC:

  • In vitro studies: DiMC inhibits the proliferation of various cancer cell lines, including colon cancer [], glioblastoma [], and melanoma []. It induces apoptosis, causes cell cycle arrest, and modulates signaling pathways involved in cancer cell growth and survival.
  • In vivo studies: In animal models, DiMC exhibits antitumor effects against various cancers. For example, in a colon cancer model, DiMC, alone and in combination with 5-fluorouracil, suppressed tumor growth and induced apoptosis [].

Q9: Can this compound be used in combination with other anti-cancer agents?

A9: Research suggests the potential of DiMC in combination therapies:

  • This compound and 5-fluorouracil: This combination demonstrates additive antitumor effects in colon cancer cells [].
  • This compound and DNA methylation inhibitors: Combining DiMC with DNA methyltransferase inhibitors, such as decitabine, enhances the re-expression of promoter-methylated tumor suppressor genes, potentially enhancing anti-cancer effects [].

Q10: Is this compound safe for human use?

A10: While preclinical studies suggest that DiMC is generally well-tolerated, further research, including clinical trials, is essential to establish its safety profile in humans.

Q11: What drug delivery strategies are being explored for this compound?

A11: Various drug delivery systems aim to improve DiMC's therapeutic efficacy:

  • Polymeric micelles: These nanocarriers enhance DiMC solubility, stability, and tumor targeting, increasing drug accumulation at the tumor site [].
  • Liposomes: Liposomal formulations of DiMC improve its delivery to target cells and tissues, potentially enhancing its therapeutic index [].

Q12: How is this compound quantified?

A12: High-performance liquid chromatography (HPLC) coupled with UV detection is a commonly used method for quantifying DiMC in various matrices, including plant extracts, formulations, and biological samples [].

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